PF-CBP1 hydrochloride is classified as a small molecule inhibitor within the category of epigenetic modulators. It specifically targets bromodomains, which are protein domains that recognize acetylated lysine residues on histones and non-histone proteins, playing a pivotal role in regulating gene expression . The compound is synthesized through a multi-step chemical process involving various intermediate compounds, although detailed synthetic routes are often proprietary.
The synthesis of PF-CBP1 hydrochloride involves several key steps, including the preparation of intermediate compounds and their reactions under controlled conditions. While specific reaction conditions are typically proprietary, the general approach includes:
The synthesis is conducted in specialized laboratories equipped with quality control measures to ensure high purity and consistency .
PF-CBP1 hydrochloride has a complex molecular structure characterized by specific functional groups that allow it to interact selectively with bromodomains. The molecular formula is C₁₄H₁₈ClN₃O₂, with a molecular weight of approximately 299.76 g/mol. The structural features include:
The precise three-dimensional structure can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, although specific structural data for PF-CBP1 hydrochloride may not be widely available in public resources .
PF-CBP1 hydrochloride primarily engages in chemical interactions with bromodomains, leading to the inhibition of their activity. Key reactions include:
These interactions result in reduced expression levels of inflammatory cytokines and other related proteins, highlighting its role in modulating inflammatory responses .
The mechanism of action of PF-CBP1 hydrochloride involves several biochemical pathways:
Experimental data show that treatment with PF-CBP1 hydrochloride results in notable reductions in cytokine levels such as interleukin-6 and interferon-beta under stimulated conditions .
PF-CBP1 hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and potential therapeutic formulations .
PF-CBP1 hydrochloride has several promising applications in scientific research:
Currently, PF-CBP1 remains in preclinical development stages, with ongoing research aimed at elucidating its full therapeutic potential .
PF-CBP1 hydrochloride is defined by the molecular formula C₂₉H₃₇ClN₄O₃, with a molecular weight of 525.08 g/mol. This stoichiometry accounts for the protonated amine hydrochloride salt form, which enhances its stability and solubility compared to the free base (C₂₉H₃₆N₄O₃, MW 488.62 g/mol). The compound’s CAS registry number (2070014-93-4) provides a unique identifier for chemical tracking and regulatory compliance [1] [2] [6].
Table 1: Molecular Identity of PF-CBP1 Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₉H₃₇ClN₄O₃ |
Molecular Weight (g/mol) | 525.08 |
CAS Number | 2070014-93-4 |
Salt Form | Hydrochloride |
Free Base Formula | C₂₉H₃₆N₄O₃ |
Free Base Molecular Weight | 488.62 |
The SMILES notation for PF-CBP1 hydrochloride is:
CCCOC1=CC=C(CCC2=NC3=CC(C4=C(C)ON=C4C)=CC=C3N2CCN5CCOCC5)C=C1.Cl[H]
This encodes the compound’s 2D structure, featuring:
Crystallographic data remains limited in public databases. However, binding studies confirm that the isoxazole group inserts into the CBP bromodomain’s acetyl-lysine binding pocket, while the propoxyphenethyl tail enhances selectivity over BRD4 [1] [10].
PF-CBP1 hydrochloride exhibits distinct solubility characteristics critical for experimental use:
Table 2: Solubility Profile of PF-CBP1 Hydrochloride
Solvent System | Solubility | Concentration |
---|---|---|
Anhydrous DMSO | High | 100 mg/mL (190.45 mM) |
Ethanol | Moderate | 40.6–100 mg/mL |
Water/PBS | Negligible | <0.1 mg/mL |
10% DMSO/90% SBE-β-CD* | Moderate | ≥2.5 mg/mL |
*SBE-β-CD: Sulfobutylether-β-cyclodextrin |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: